molecular formula C12H11ClN2O3S B2817756 (2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate CAS No. 478047-27-7

(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate

Cat. No.: B2817756
CAS No.: 478047-27-7
M. Wt: 298.74
InChI Key: VSGOWUWFIXTQFD-UHFFFAOYSA-N
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Description

(2-Chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate is a carbamate derivative featuring a chlorinated thiazole core linked to a 4-methoxyphenyl group via a methylcarbamate bridge.

Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S/c1-17-9-4-2-8(3-5-9)15-12(16)18-7-10-6-14-11(13)19-10/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGOWUWFIXTQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate typically involves the reaction of 2-chloro-1,3-thiazole with N-(4-methoxyphenyl)carbamic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the thiazole ring, carbamate linkage, and aryl groups. Key examples include:

Compound Name Core Structure Key Substituents Bioactivity/Application Reference
Thiamethoxam Chlorothiazolylmethyl + oxadiazinan Nitro group, methyl substituents Neonicotinoid insecticide
(2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzenecarboxylate Chlorothiazolylmethyl + carboxylate Trifluoromethyl phenyl group Pharmaceutical intermediate
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate Pyrazole + carbamate 3-Chlorophenyl, methylphenoxy Synthetic intermediate
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione Aminothiazole + nitrophenyl Nitrophenyl, pyrimidinedione Potential drug candidate

Key Observations :

  • Thiazole vs. Pyrazole/Pyrimidine Cores : The chlorothiazole ring in the target compound enhances electrophilicity and binding affinity compared to pyrazole or pyrimidine derivatives, which may alter biological activity .

Physical and Spectroscopic Properties

Data from structurally related carbamates and thiazoles provide insights into expected properties:

Property Target Compound (Inferred) 5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione N-[4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl]benzamide
Melting Point (°C) 180–200 (estimated) 206–208 192–194
¹H NMR (δ, ppm) ~6.8–7.5 (aryl H), 4.5–5.0 (CH₂O) 8.23 (d, Ar–NO₂), 5.65 (s, CH) 7.85 (d, Ar–OCH₃), 3.82 (s, OCH₃)
HRMS ([M+H]⁺) ~325–330 (calculated) 430.1321 383.0987

Notes:

  • The 4-methoxyphenyl group would likely produce distinct NMR signals (e.g., a singlet for –OCH₃ at ~3.8 ppm) compared to nitro or halogenated analogs .
  • Higher melting points in nitro-substituted derivatives (e.g., 206–208°C in ) suggest stronger intermolecular interactions compared to methoxy-substituted compounds.

Q & A

Q. What are the established synthetic routes for (2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate, and how do reaction conditions influence yield?

The synthesis typically involves coupling a thiazole-5-methanol derivative with an isocyanate or chloroformate precursor. Key steps include:

  • Base-mediated carbamate formation : Reacting (2-chloro-1,3-thiazol-5-yl)methanol with 4-methoxyphenyl isocyanate in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine as a base to deprotonate intermediates .
  • Stepwise assembly : Alternative routes may involve pre-functionalizing the thiazole ring before introducing the carbamate group, as seen in structurally analogous compounds .
  • Critical parameters : Solvent polarity (e.g., DCM vs. THF) affects reaction kinetics, while excess base (e.g., triethylamine) ensures complete deprotonation of the hydroxyl group .

Q. How is the compound structurally characterized, and which analytical techniques are most reliable?

Routine characterization includes:

  • NMR spectroscopy : ¹H and ¹³C NMR identify the thiazole ring (δ 6.8–7.2 ppm for aromatic protons) and carbamate carbonyl (δ 155–160 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks ([M+H]⁺) with <2 ppm error .
  • X-ray crystallography : Resolves steric effects of the 2-chloro substituent and confirms spatial orientation of the methoxyphenyl group, as demonstrated for related thiazole-carbamates .

Q. What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the carbamate group .
  • Solubility : Dissolve in dry DMSO or DCM for long-term storage; avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .

Advanced Research Questions

Q. How does the electron-withdrawing chloro substituent on the thiazole ring influence reactivity in cross-coupling reactions?

The 2-chloro group activates the thiazole toward nucleophilic aromatic substitution (SNAr) but deactivates it in Suzuki-Miyaura couplings. For example:

  • SNAr reactivity : The chloro group can be replaced by amines or alkoxides under mild conditions (e.g., 50°C in DMF) .
  • Coupling limitations : Electron-deficient thiazoles require Pd/XPhos catalysts for effective cross-coupling, as observed in analogous systems .

Q. What experimental strategies resolve contradictions in reported bioactivity data for thiazole-carbamate derivatives?

  • Dose-response validation : Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) to confirm cytotoxicity thresholds .
  • Metabolite profiling : LC-MS/MS can identify hydrolyzed byproducts (e.g., 4-methoxyaniline) that may confound bioactivity results .
  • Structural analogs : Compare with N-(4-fluorophenyl) or N-(4-chlorophenyl) variants to isolate electronic vs. steric effects .

Q. How can computational methods predict the compound’s binding affinity for kinase targets?

  • Docking simulations : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR or CDK2) to model interactions with the thiazole-carbamate scaffold .
  • MD trajectories : Perform 100-ns molecular dynamics simulations to assess stability of hydrogen bonds between the carbamate carbonyl and kinase active sites .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Chiral resolution : Use preparative HPLC with cellulose-based columns for enantiomer separation, as applied to structurally similar carbamates .
  • Catalytic asymmetry : Explore Jacobsen’s thiourea catalysts for enantioselective carbamate formation, though yields may drop below 50% .

Q. How do solvent polarity and pH affect the compound’s stability during biological assays?

  • Aqueous buffers : Hydrolysis accelerates at pH >7.5; use phosphate-buffered saline (PBS) at pH 6.5–7.0 for <10% degradation over 24 hours .
  • DMSO stocks : Limit freeze-thaw cycles to prevent carbamate cleavage; confirm stability via UPLC monitoring .

Methodological Recommendations

Q. Designing SAR Studies

  • Substituent variations : Synthesize derivatives with halogens (F, Br), methyl, or nitro groups on the methoxyphenyl ring to assess electronic effects .
  • Thiazole modifications : Replace 2-chloro with methyl or amino groups to evaluate steric/electronic contributions to bioactivity .

Q. Validating Analytical Purity

  • HPLC conditions : Use a C18 column with acetonitrile/water (70:30) and 0.1% formic acid; retention time ~8.2 min .
  • Impurity tracking : Monitor for residual triethylamine (δ 1.2 ppm in ¹H NMR) and unreacted 4-methoxyphenyl isocyanate (FT-IR peak at 2270 cm⁻¹) .

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